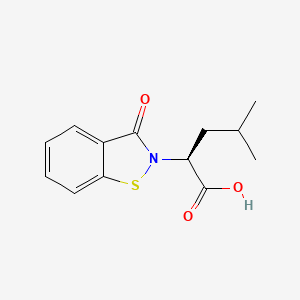

(2S)-4-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid

Description

Properties

IUPAC Name |

(2S)-4-methyl-2-(3-oxo-1,2-benzothiazol-2-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-8(2)7-10(13(16)17)14-12(15)9-5-3-4-6-11(9)18-14/h3-6,8,10H,7H2,1-2H3,(H,16,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOCONRTVKSQIG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring and the subsequent attachment of the pentanoic acid moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The benzothiazole ring allows for substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives.

Scientific Research Applications

(2S)-4-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-4-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to a range of biological effects. These interactions can disrupt cellular processes, inhibit enzyme activity, or modulate receptor function, depending on the specific context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and its analogs:

Key Observations

Benzothiazole vs. Thiazole Rings: The target compound’s benzothiazole-oxo system (C₇H₅NOS) provides a larger aromatic surface compared to the thiazole ring in C₁₁H₉NO₂S . This may enhance binding affinity to hydrophobic pockets in biological targets.

Carboxylic Acid vs. The methyl ester in C₁₃H₁₄N₂O₂S may act as a prodrug, hydrolyzing in vivo to release the active acid form .

Stereochemistry and Branching :

- The (2S) configuration and 4-methyl branch in the target compound likely influence its three-dimensional conformation, affecting interactions with chiral biological targets (e.g., enzymes or receptors).

Fluorinated and Heterocyclic Derivatives :

- Intermediate 24 (C₁₅H₁₃F₃N₃O₄) demonstrates how fluorine incorporation and complex heterocycles (triazolo-oxazine) can enhance metabolic stability and electronegativity, albeit at the cost of reduced solubility .

Research Implications

- Drug Design : The target compound’s stereochemistry and benzothiazole-oxo system make it a candidate for structure-activity relationship (SAR) studies, particularly in optimizing pharmacokinetics and target selectivity.

- Synthetic Challenges : The branched 4-methyl group and chiral center necessitate asymmetric synthesis or enzymatic resolution, increasing synthetic complexity compared to linear analogs .

Biological Activity

(2S)-4-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a benzothiazole moiety linked to a pentanoic acid chain. The molecular formula is C12H15N1O3S1, which contributes to its diverse biological activities.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study by Vicini et al. (2009) synthesized various 1,2-benzisothiazol-3(2H)-one derivatives, revealing that certain compounds demonstrated potent activity against a range of bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated using the Sulforhodamine B (SRB) assay on various cancer cell lines. Results indicated that the compound inhibited cell proliferation in lung cancer cell lines with IC50 values ranging from 10 to 30 µM. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15 | Apoptosis induction |

| H1299 | 20 | Cell cycle arrest |

| H460 | 25 | Inhibition of proliferation |

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect was confirmed through in vitro assays where the compound reduced cytokine levels in lipopolysaccharide-stimulated cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the inflammatory response and tumor progression.

- Interaction with Cellular Targets : Binding to specific receptors or proteins alters signaling pathways related to cell survival and proliferation.

Case Studies

Several studies have focused on the therapeutic potential of benzothiazole derivatives similar to this compound:

- Antiplatelet Activity : Research indicated that certain derivatives showed significant antiplatelet activity, suggesting potential use in cardiovascular diseases (Vicini et al., 1997).

- HIV Inhibition : A study reported that related compounds demonstrated activity against HIV by targeting non-classical sites within viral proteins (Vicini et al., 2009).

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (2S)-4-methyl-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)pentanoic acid, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via multi-step reactions involving benzisothiazolone intermediates. Key steps include condensation of substituted benzothiazoles with chiral pentanoic acid derivatives under acidic or catalytic conditions. Optimal conditions (e.g., solvent polarity, temperature, and catalyst selection) are critical for enantiomeric purity. For example, highlights the use of acetic acid derivatives in synthesizing benzisothiazolone analogs, where pH control (4.5–5.5) and reflux in ethanol improved yields . Chromatographic purification (e.g., HPLC with chiral columns) is recommended to resolve stereochemical impurities .

Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound?

- Answer : Use a combination of spectral and chromatographic methods:

- NMR (¹H/¹³C) to verify substituent positions and stereocenters.

- X-ray crystallography (as in ) to resolve crystal packing and confirm the (2S) configuration .

- Chiral HPLC (e.g., using amylose-based columns) to validate enantiopurity, as minor deviations in chromatographic conditions can separate epimers .

Advanced Research Questions

Q. What methodologies are recommended to analyze contradictions in bioactivity data across derivatives of this compound?

- Answer : Contradictions often arise from stereochemical variations or impurities. Strategies include:

- Comparative molecular docking : used AutoDock Vina to assess binding affinities of derivatives, revealing that substituents on the benzothiazole ring significantly modulate activity .

- Impurity profiling : Employ LC-MS to identify byproducts (e.g., notes mercapto-triazine derivatives as common impurities) and correlate their presence with bioactivity discrepancies .

- Dose-response studies : Test enantiomers separately to isolate stereospecific effects.

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Answer :

- pH-dependent degradation studies : Simulate gastric (pH 1.2–3.0) and plasma (pH 7.4) environments. Monitor degradation via UV-Vis or LC-MS, as thiazolidinone rings are prone to hydrolysis .

- Thermal stability assays : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., mp 139.5–140°C for related compounds in ) .

- Light exposure tests : Benzothiazoles often photodegrade; store samples in amber vials and track changes over time.

Q. What advanced computational approaches support the rational design of derivatives with enhanced pharmacological properties?

- Answer :

- QSAR modeling : Correlate substituent electronegativity or steric bulk with activity. For example, identified phenylamino-thiadiazole groups as critical for antibacterial activity .

- Molecular dynamics simulations : Assess binding mode stability in target proteins (e.g., bacterial dihydrofolate reductase) over 100-ns trajectories.

- ADMET prediction : Use tools like SwissADME to predict bioavailability and toxicity, prioritizing derivatives with low hepatic clearance and high BBB penetration.

Methodological Challenges and Solutions

Q. How should researchers address inconsistencies in chromatographic purity data during quality control?

- Answer :

- Standardize protocols : Ensure identical mobile phases (e.g., acetonitrile:phosphate buffer) and column batches across experiments.

- Spike tests : Add known impurities (e.g., 3-oxo-2,3-dihydro-1,2-benzothiazole analogs from ) to samples and validate detection limits .

- Inter-laboratory validation : Share samples with collaborating labs to confirm reproducibility (as in ’s randomized block design) .

Q. What strategies resolve low yields in the final coupling step of the synthesis?

- Answer :

- Catalyst screening : Test Pd(II) or Cu(I) catalysts for Suzuki-Miyaura couplings.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W for 15 min) while maintaining enantioselectivity.

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acids) to prevent side reactions, as seen in ’s use of hydroxymethyl tetrahydrofuran groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.